4-Chloro-3-ethynyl-2-fluoro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethynyl-2-fluoro-aniline is an organic compound with the molecular formula C₈H₅ClFN It is a derivative of aniline, featuring a chloro, ethynyl, and fluoro substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethynyl-2-fluoro-aniline can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This two-step process first introduces an acyl group onto the benzene ring, which is then reduced to form the desired ethynyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethynyl-2-fluoro-aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce carbonyl compounds and alkanes, respectively.
Scientific Research Applications
4-Chloro-3-ethynyl-2-fluoro-aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynyl-2-fluoro-aniline involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications but lacking the chloro and ethynyl groups.
3-Chloro-4-fluoroaniline: Another derivative of aniline with different substitution patterns.
Uniqueness
4-Chloro-3-ethynyl-2-fluoro-aniline is unique due to the presence of all three substituents (chloro, ethynyl, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
4-chloro-3-ethynyl-2-fluoroaniline |
InChI |
InChI=1S/C8H5ClFN/c1-2-5-6(9)3-4-7(11)8(5)10/h1,3-4H,11H2 |
InChI Key |
ANRQIBYCXAWTOF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.